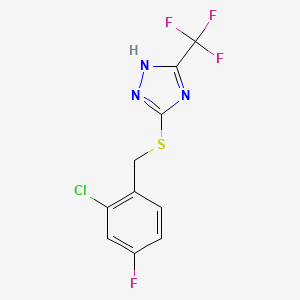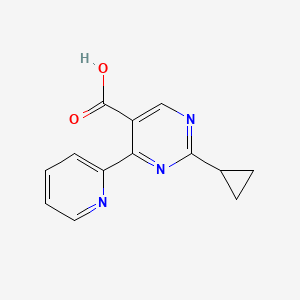
5-Fluoro-4-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 3-position. These substitutions confer distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . Another method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings to achieve cost-effective and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methylpyridin-3-amine involves its interaction with potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels and reducing the leakage of intracellular potassium ions. This enhances impulse conduction in demyelinated axons, making it a potential candidate for imaging demyelinated lesions using PET . Additionally, it exhibits competitive inhibition of the cytochrome P450 enzyme CYP2E1, which is involved in its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
4-Aminopyridine: A well-known potassium channel blocker used clinically for multiple sclerosis.
Uniqueness
5-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as higher lipophilicity and stability towards oxidation compared to similar compounds . These properties make it a promising candidate for further research and potential
Propiedades
Número CAS |
1402672-74-5 |
|---|---|
Fórmula molecular |
C6H7FN2 |
Peso molecular |
126.13 g/mol |
Nombre IUPAC |
5-fluoro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
Clave InChI |
QAAPAUBJMRMMGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)
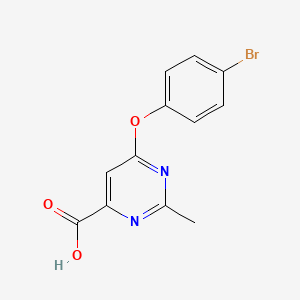
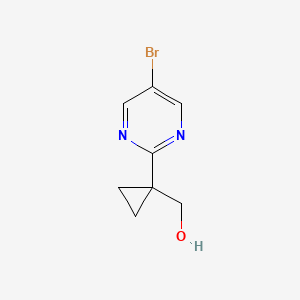


![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
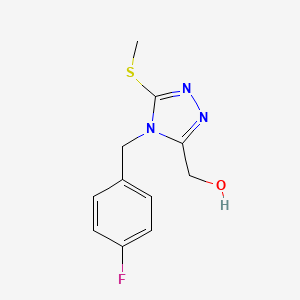
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
